2,4,5-Trimethoxybenzyl vs. 2,3,4-Trimethoxybenzyl: Regioisomeric Differentiation and QSAR-Demonstrated Impact on Binding Affinity
The target compound bears a 2,4,5-trimethoxy substitution pattern on the benzyl ring, whereas the anti-ischemic drug trimetazidine (CAS 5011-34-7) bears a 2,3,4-trimethoxy arrangement. A published QSAR study of trimetazidine derivatives demonstrated a statistically significant correlation (p < 0.05) between the Van der Waals volume of the N4 substituent and the binding affinity of the compounds to their respective cellular receptor sites [1]. The altered methoxy orientation shifts the steric bulk distribution on the aromatic ring, which the QSAR model predicts will produce a quantitatively different binding affinity that cannot be extrapolated arithmetically from the 2,3,4-trimethoxy series.
| Evidence Dimension | Binding affinity dependence on N4 substituent Van der Waals volume |
|---|---|
| Target Compound Data | 2,4,5-trimethoxybenzyl N4 substituent (distinct steric distribution vs. 2,3,4-trimethoxy) |
| Comparator Or Baseline | Trimetazidine (1-(2,3,4-trimethoxybenzyl)piperazine) — statistically significant QSAR correlation between Van der Waals volume and binding affinity |
| Quantified Difference | Statistically significant difference predicted based on QSAR model; exact ΔKi not determined for this specific pair |
| Conditions | QSAR regression model derived from trimetazidine derivative series; binding affinity data from literature [1] |
Why This Matters
This establishes that structural regioisomers within this chemical class cannot be treated as interchangeable for receptor-binding applications, directly informing compound selection for target-based screening campaigns.
- [1] Slavov, S., et al. Quantitative structure-activity relationship analysis of the substituent effects on the binding affinity of derivatives of trimetazidine. Arzneimittelforschung, 2004, 54(1), 1–7. PMID: 14979603. View Source
